molecular formula C16H22Cl2N2O B13456127 1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride

1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride

Cat. No.: B13456127
M. Wt: 329.3 g/mol
InChI Key: SZUGELGARQKUGN-UHFFFAOYSA-N
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Description

1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a benzyl halide under basic conditions.

    Introduction of the chloroethanone moiety: This step involves the reaction of the spirocyclic intermediate with a chloroacetyl chloride in the presence of a base such as triethylamine.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acid/base to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.

Major Products Formed

    Substitution reactions: Substituted derivatives with various functional groups.

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: This compound shares a similar spirocyclic core but differs in the presence of an oxygen atom in the ring.

    5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one: This compound has a similar structure but includes an oxo group.

    7-Benzyl-1,7-diazaspiro[3.5]nonane: This compound has a similar spirocyclic structure but lacks the chloroethanone moiety.

Uniqueness

1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride is unique due to its specific combination of a spirocyclic core with a chloroethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H22Cl2N2O

Molecular Weight

329.3 g/mol

IUPAC Name

1-(5-benzyl-5,8-diazaspiro[3.5]nonan-8-yl)-2-chloroethanone;hydrochloride

InChI

InChI=1S/C16H21ClN2O.ClH/c17-11-15(20)18-9-10-19(16(13-18)7-4-8-16)12-14-5-2-1-3-6-14;/h1-3,5-6H,4,7-13H2;1H

InChI Key

SZUGELGARQKUGN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CN(CCN2CC3=CC=CC=C3)C(=O)CCl.Cl

Origin of Product

United States

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